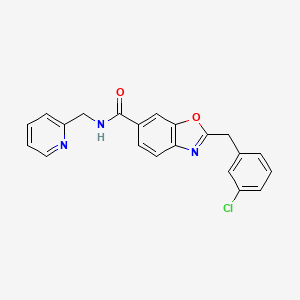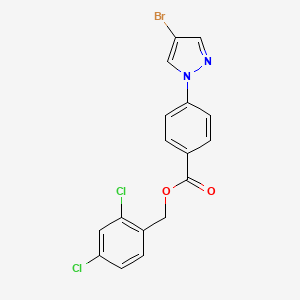
3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone, also known as MPHP-2201, is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. Synthetic cannabinoids are a class of compounds that are designed to mimic the effects of THC, the active ingredient in marijuana. MPHP-2201 has gained popularity in recent years due to its potent psychoactive effects and its availability on the black market.
作用機序
The exact mechanism of action of 3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone is not fully understood, but it is thought to act on the CB1 and CB2 receptors in the endocannabinoid system. CB1 receptors are primarily found in the brain and are involved in the regulation of mood, appetite, and pain sensation. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function. This compound is thought to bind to these receptors and activate them, leading to a range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects can include euphoria, relaxation, altered perception of time, and increased appetite. However, synthetic cannabinoids like this compound can also have negative effects such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids has also been associated with a range of health problems such as kidney damage, cardiovascular problems, and respiratory problems.
実験室実験の利点と制限
3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available on the black market. This makes it a cost-effective option for researchers who want to study the effects of synthetic cannabinoids on the endocannabinoid system. However, this compound also has several limitations. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain legally. Additionally, the effects of synthetic cannabinoids like this compound can be unpredictable and can vary depending on the dose and route of administration.
将来の方向性
There are several future directions for research on 3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids that have fewer negative side effects. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body, particularly the brain. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of chronic pain and other conditions.
合成法
The synthesis of 3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone involves the reaction of 3-methoxybenzyl chloride with pyrrolidine in the presence of sodium hydride to form the intermediate 3-methoxybenzyl pyrrolidine. This intermediate is then reacted with piperidin-2-one in the presence of potassium tert-butoxide to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
3-hydroxy-1-(3-methoxybenzyl)-3-(1-pyrrolidinylmethyl)-2-piperidinone has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in a variety of physiological processes such as pain sensation, appetite, and mood. Synthetic cannabinoids like this compound are thought to activate these receptors in a similar way to THC, leading to a range of effects on the body.
特性
IUPAC Name |
3-hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-23-16-7-4-6-15(12-16)13-20-11-5-8-18(22,17(20)21)14-19-9-2-3-10-19/h4,6-7,12,22H,2-3,5,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMSSXBQWAYMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2=O)(CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-{4-[(2-methoxy-4-quinolinyl)carbonyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6027570.png)
![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)

![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6027593.png)
![8-ethyl-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B6027609.png)
![3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027615.png)
![6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6027623.png)
![N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6027636.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)